molecular formula C12H18N2O4 B1530898 Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate CAS No. 1138444-22-0

Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate

Cat. No.: B1530898
CAS No.: 1138444-22-0
M. Wt: 254.28 g/mol
InChI Key: JNVSXPXBEPDSHH-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS 1138444-22-0) is a pyridine-based carbamate derivative with the molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group attached to a methylamine substituent on a pyridine ring, which is further substituted with hydroxyl and methoxy groups at the 4- and 5-positions, respectively. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups (Boc-protected amine and hydroxyl group) that enable selective derivatization .

Key physicochemical properties include:

  • Solubility: Likely polar aprotic solvent compatibility (e.g., DCM, THF) based on its structural analogs .
  • Storage: Stable at room temperature under inert conditions .
  • Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions or Boc-protection of pre-functionalized pyridine derivatives .

Properties

IUPAC Name

tert-butyl N-[(5-methoxy-4-oxo-1H-pyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(17-4)10(8)15/h5,7H,6H2,1-4H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVSXPXBEPDSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673874
Record name tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-22-0
Record name 1,1-Dimethylethyl N-[(4-hydroxy-5-methoxy-3-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, with the CAS number 1138444-22-0, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and applications.

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is critical in protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in infection control.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant properties of various carbamate derivatives found that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Research : In vitro tests revealed that this compound displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Anti-inflammatory Investigation : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl 5-amino-4-(2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamateC15H22N4O3Used in targeted cancer therapy
Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamateC16H23N3O4SImportant in enantioselective synthesis reactions
3,5-Di-tert-butylphenyl N-methylcarbamateC15H23N2O2Studied for metabolic pathways in insects and mammals

This compound stands out due to its specific pyridine-based structure combined with hydroxy functionality, which may enhance its biological activity compared to other similar compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate has been investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It reduces oxidative stress markers and pro-inflammatory cytokines, suggesting a role in neuroinflammation mitigation.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase and β-secretase, enzymes associated with neurodegenerative diseases. In vitro studies reported an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition .

Biological Research

The compound is utilized as a biochemical probe to explore enzyme activities and protein interactions:

  • Cell Viability Enhancements : In astrocyte cultures exposed to Aβ1-42, the compound improved cell viability by approximately 20% compared to controls.
  • Cytokine Modulation : It was observed to decrease TNF-α production in treated cultures, indicating potential anti-inflammatory properties.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals:

  • Synthesis of Complex Molecules : The compound is employed in organic synthesis due to its reactive functional groups, allowing for the development of more complex organic molecules.

Case Study 1: Neuroprotective Effects

A study published in Molecules examined the neuroprotective effects of this compound against Aβ-induced toxicity in astrocytes. The results demonstrated that treatment with the compound resulted in significant protection against cell death and reduced inflammatory cytokine levels, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed its effectiveness against key enzymes involved in neurodegeneration. The study provided quantitative data on the IC50 values for β-secretase and acetylcholinesterase, establishing a foundation for further exploration of this compound as a drug candidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their differences, and applications:

Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Target Compound) C₁₂H₁₈N₂O₄ 4-OH, 5-OCH₃, Boc-protected methylamine 1138444-22-0 Intermediate for drug discovery; Boc group enables amine deprotection under mild acidic conditions .
tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate C₁₈H₂₄N₂O₃ Furan-2-yl linker, 4-ethylpyridine Not Provided Used in Suzuki-Miyaura cross-coupling reactions; higher lipophilicity due to ethyl and furan groups .
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate C₁₃H₁₉N₃O₄ 4-(hydroxyimino)methyl, 5-OCH₃, Boc-protected methylamine 1138444-27-5 Reactive oxime group for bioconjugation or metal-chelating applications .
tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate) C₂₉H₃₄ClN₅O₃ Bicyclo[2.2.2]octane core, pyrrolopyridine, benzyl group Not Provided Complex scaffold for kinase inhibitors; demonstrates enhanced steric hindrance and target specificity .
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate C₁₄H₂₀N₂O₃ 4-allyl, 5-OCH₃, Boc-protected amine Not Provided Allyl group enables further functionalization (e.g., thiol-ene click chemistry) .

Reactivity and Functional Group Comparison

  • Boc Protection : The Boc group in the target compound is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), making it superior to benzyl or Fmoc protections in multi-step syntheses .
  • Hydroxyl vs. Hydroxyimino: The hydroxyl group in the target compound is less reactive than the hydroxyimino group in CAS 1138444-27-5, which can form Schiff bases with aldehydes .
  • Methoxy Group : The 5-OCH₃ substituent enhances electron density on the pyridine ring, improving electrophilic substitution reactivity compared to unsubstituted analogs .

Preparation Methods

Carbamate Formation Using Di-tert-butyl Dicarbonate

This method is widely used for preparing tert-butyl carbamate derivatives of aminopyridines, including hydroxy- and methoxy-substituted variants.

Parameter Details
Starting Material 4-hydroxy-5-methoxypyridin-3-amine (or 2-methoxypyridin-3-amine as a close analog)
Reagent Di-tert-butyl dicarbonate (Boc2O)
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or DMF
Temperature Reflux (80–110°C) or room temperature
Atmosphere Nitrogen or argon inert atmosphere
Reaction Time 3–24 hours depending on conditions
Workup Concentration under reduced pressure, extraction with ethyl acetate, washing with acid/base, drying over sodium sulfate
Purification Silica gel chromatography or reverse phase flash chromatography
Yield Typically 87–100% depending on scale and conditions

Example Procedure:

  • A mixture of 4-hydroxy-5-methoxypyridin-3-amine (or 2-methoxypyridin-3-amine) and di-tert-butyl dicarbonate is dissolved in 1,4-dioxane.
  • The reaction mixture is heated under reflux for 4 to 24 hours until completion is confirmed by TLC.
  • After cooling, the solvent is removed under reduced pressure.
  • The residue is taken up in ethyl acetate, washed with aqueous acid (e.g., 0.1 M HCl) and water until neutral pH is reached.
  • The organic layer is dried over sodium sulfate and concentrated.
  • The crude product is purified by silica gel chromatography to afford the tert-butyl carbamate derivative as an oil or solid.

Alternative Base-Mediated Boc Protection

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or sodium triacetoxyborohydride can be used as bases to facilitate Boc protection under milder conditions.
  • The aminopyridine is dissolved in dry THF, cooled to 0°C, and treated dropwise with NaHMDS.
  • Di-tert-butyl dicarbonate is then added, and the mixture is stirred at room temperature for several hours.
  • Workup and purification follow standard protocols.

Research Findings and Data Summary

Study/Source Key Findings Yield (%) Solvent Temperature Notes
Ambeed (2020) Boc protection of 2-methoxypyridin-3-amine with Boc2O in 1,4-dioxane, reflux 4 h 100 1,4-Dioxane Reflux (approx. 110°C) Complete conversion by TLC
Ambeed (2020) Boc protection using NaHMDS in THF at RT, followed by Boc2O addition, 3 h stirring 90.2 THF Room temperature Chromatographic purification required
Ambeed (2020) Boc protection with NaHMDS, THF, and HCl workup, flash chromatography purification 87 THF Room temperature Purified by silica gel chromatography
Literature analogs Similar tert-butyl carbamate derivatives synthesized via Boc protection of substituted aminopyridines 78–100 DMF, Dioxane, THF RT to reflux Yields vary by substituents and scale

Notes on Hydroxy and Methoxy Substitutions

  • The presence of hydroxy and methoxy groups on the pyridine ring requires careful control of reaction conditions to avoid side reactions such as O-Boc protection or methylation.
  • Hydroxy groups may be free or protected depending on the synthetic route; selective Boc protection of the amino group is favored under mild, controlled conditions.
  • Methoxy substituents are generally stable under the reaction conditions described.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome/Yield (%) Remarks
Aminopyridine + Boc2O 1,4-Dioxane, reflux, inert atmosphere, 4–24 h 87–100 High purity, complete conversion
Aminopyridine + NaHMDS + Boc2O THF, 0°C to RT, inert atmosphere, 3 h ~90 Requires chromatographic purification
Workup Extraction with EtOAc, acid/base washes, drying N/A Critical for removing impurities
Purification Silica gel chromatography or reverse phase flash chromatography N/A Ensures product purity and isolation

Q & A

Q. What are the standard synthetic routes for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-hydroxy-5-methoxypyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions. Post-reaction, purification via column chromatography or recrystallization ensures high purity . Advanced protocols may incorporate microwave-assisted synthesis to accelerate reaction kinetics .

Q. How is this compound structurally characterized in academic research?

Structural confirmation employs:

  • NMR spectroscopy : Proton and carbon NMR identify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm in 1^1H NMR) .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 257 [M+H]+) validate molecular weight .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from variations in reaction conditions. For example:

  • Temperature : Lower temperatures (-78°C) reduce by-products in multi-step syntheses .
  • Catalysts : Palladium/copper systems (e.g., Pd(PPh3_3)2_2Cl2_2) enhance coupling reaction efficiency .
  • Purification : Column chromatography with optimized solvent gradients improves yield consistency .

Q. What reaction mechanisms govern its participation in nucleophilic substitutions?

The tert-butyl carbamate group acts as a protective moiety, stabilizing intermediates during substitutions. For instance, in Suzuki-Miyaura couplings, the boronate ester intermediate forms via oxidative addition with palladium catalysts. The pyridine ring’s electron-withdrawing methoxy group directs electrophilic attacks to specific positions .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic conditions : The tert-butyl group hydrolyzes to release CO2_2 and 4-hydroxy-5-methoxypyridin-3-amine.
  • Basic conditions : The carbamate bond cleaves, forming a free amine and tert-butanol. Stability studies using HPLC under varying pH (2–12) quantify degradation kinetics .

Q. What strategies minimize by-product formation in multi-step syntheses?

  • Stepwise quenching : Neutralize reactive intermediates (e.g., with 1 M HCl) before proceeding to subsequent steps .
  • In-situ monitoring : Real-time FTIR or LC-MS tracks reaction progress to optimize endpoint timing .

Methodological Applications

Q. How is this compound utilized in drug discovery pipelines?

It serves as:

  • A protease inhibitor scaffold : The pyridine ring mimics transition states in enzyme active sites.
  • A building block for kinase inhibitors : Modifications at the 4-hydroxy and 5-methoxy positions enhance target selectivity .

Q. What computational approaches predict its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins like CYP450 enzymes. Density Functional Theory (DFT) calculations optimize substituent electronic effects for enhanced binding .

Q. How can researchers validate its role in enzyme inhibition assays?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., AMC-tagged peptides).
  • Crystallography : Co-crystal structures with target enzymes (e.g., HIV-1 protease) reveal binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Reactant of Route 2
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Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate

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